Chloridazon

Herbicide Fate Soil Science Environmental Chemistry

Quantifying chloridazon's groundwater-persistent metabolites DPC & MDPC requires certified reference material for validated LC-MS/MS methods. Chloridazon (CAS 1698-60-8), ≥98% purity, enables precise environmental fate monitoring. • Validated for DPC & MDPC quantification in aqueous/environmental matrices • 76-day soil half-life (10°C, 22% moisture) models temperate climate persistence • Synergistic lenacil binary mixtures reduce total active ingredient loading

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 1698-60-8
Cat. No. B030800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloridazon
CAS1698-60-8
Synonyms5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone;  1-Phenyl-4-amino-5-chloropyridazin-6-one;  5-Amino-4-chloro-2,3-dihydro-3-oxo-2-phenylpyridazine;  Betoxon;  Burex;  Chloridazone;  HS 119-1;  PAC;  Phenosane;  Pyramin;  Pyramin FL;  Pyramin Turbo;  Pyramine;  Pyra
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
InChIInChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
InChIKeyWYKYKTKDBLFHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.5 [ug/mL] (The mean of the results at pH 7.4)
IN WATER 400 MG/L AT 20 °C;  IN METHANOL 34 G/KG AT 20 °C;  IN ACETONE 28 G/KG AT 20 °C;  IN BENZENE 0.7 G/KG AT 20 °C
IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C;  IN CHLOROFORM 0.21 G/100 G @ 20 °C;  IN ETHER 0.07 G/100 G @ 20 °C
In distilled water, 340 mg/L at 20 °C
In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C);  Practically insoluble in n-hexane.
In water, 400 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Chloridazon: PSII Inhibitor Overview


Chloridazon (also known as pyrazon) is a substituted pyridazinone herbicide that acts by inhibiting photosystem II (PSII) electron transport in susceptible plant species [1]. It is primarily registered for pre-plant, pre-emergence, and early post-emergence use on sugar beets and red table beets to control annual broadleaf weeds . The compound exhibits moderate aqueous solubility (400 mg/L at 20°C) and a moderate soil persistence profile [2]. In the European Union, chloridazon is not currently approved under EC Regulation 1107/2009, and its regulatory status varies globally [3].

PSII inhibitor reference standard for environmental fate and metabolite studies
LC-MS/MS method development for chloridazon and its persistent metabolites DPC / MDPC
Herbicide resistance monitoring and cross-resistance profiling in weed populations

Chloridazon: Why Substitution Fails


Although chloridazon shares a common mode of action (PSII inhibition) with other herbicides like metamitron and lenacil, direct substitution is scientifically unsound due to quantifiable differences in degradation kinetics, weed species selectivity, and metabolite persistence. While metamitron and chloridazon exhibit similar potency in some models [1], their soil half-lives diverge significantly under varying temperature and moisture conditions [2]. Furthermore, chloridazon demonstrates unique efficacy gaps against specific weeds like Chenopodium album and is entirely ineffective against grass weeds such as Panicum spp., unlike alternative herbicides [3]. Critically, chloridazon's primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), are persistent groundwater contaminants with distinct long-term environmental dynamics [4]. These factors necessitate a product-specific evaluation rather than a class-based substitution.

Soil fate Chloridazon and metamitron exhibit different half-life sensitivities to temperature and moisture, limiting class-based substitution without site-specific evaluation.
Weed spectrum Chloridazon is ineffective against Panicum spp. and shows distinct efficacy gaps on broadleaf species; alternative PSII inhibitors may not match its selectivity profile.
Metabolite legacy Chloridazon metabolites DPC and MDPC persist in groundwater for over a decade, creating a unique long-term contamination signature not shared by all PSII inhibitors.

Chloridazon: Evidence for Selection


Half-Life in Soil: Chloridazon vs. Metamitron

Under controlled laboratory conditions (10°C, 22% soil moisture), chloridazon demonstrated a significantly longer half-life (t1/2) of 76 days compared to 40 days for metamitron, representing a 90% slower degradation rate [1]. When soil moisture was increased to 29% at the same temperature, chloridazon's half-life decreased to 41 days, while metamitron's decreased to 21 days, maintaining chloridazon's relative persistence advantage. This differential temperature-moisture sensitivity indicates that chloridazon's environmental persistence cannot be predicted from data on other PSII inhibitors like metamitron.

Half‑life in soil
Head‑to‑head
76 d vs. 40 d for metamitron at 10°C, 22% moisture; 41 d vs. 21 d at 29% moisture
Reported persistence advantage, relevant to temperate‑zone carryover risk assessment
Data from silty clay loam laboratory incubation; field extrapolation requires validation
Herbicide Fate Soil Science Environmental Chemistry

Portulaca oleracea Control: Chloridazon vs. Clopyralid

In post-emergence field trials on sugar beet, the ED90 (effective dose for 90% reduction in aboveground dry matter) for controlling Portulaca oleracea was 1138.31 g a.i./ha for chloridazon, compared to only 129.44 g a.i./ha for clopyralid [1]. This 8.8-fold difference in potency highlights a substantial efficacy gap for this key weed species. Conversely, for Solanum nigrum, clopyralid was far more potent (ED90 132.40 g a.i./ha) while chloridazon showed limited efficacy, underscoring species-specific selectivity differences.

Portulaca control
Head‑to‑head
ED90 1138.31 g a.i./ha vs. 129.44 g a.i./ha for clopyralid (8.8× higher dose needed)
Reported efficacy gap, informing tank‑mix design for this key weed
Post‑emergence field trial at 4–6 leaf stage; species‑specific response may vary
Weed Science Dose-Response Herbicide Efficacy

Metabolite Persistence in Groundwater

A field study in an agricultural area where chloridazon application ceased 5-10 years prior revealed that its two primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), persisted in soil at concentrations 10× and 6× higher than the parent compound, respectively [1]. Groundwater monitoring showed DPC and MDPC concentrations 3-3.5× higher in wells downgradient from the agricultural zone, and numerical modeling indicated that metabolite levels could exceed the 0.1 µg/L threshold for over a decade due to soil reservoir effects.

Metabolite soil load
Data to verify
DPC 10× parent; MDPC 6× parent in soil 5–10 years post‑application
Supports need for metabolite‑specific analytical reference standards in groundwater monitoring
Field‑scale soil reservoir effect; metabolite exceedance of 0.1 µg/L modelled over decades
Groundwater Contamination Pesticide Metabolites Environmental Monitoring

Ineffectiveness on Grass Weeds: Panicum spp.

Chloridazon, like clopyralid and triflusulfuron-methyl, is entirely ineffective against grass weeds such as Panicum spp. (millet) [1]. In contrast, ethofumesate exhibits partial efficacy against Panicum spp. and synergistically enhances the activity of metamitron and lenacil against this grass weed when used in mixtures [1]. This clear dicot-only activity profile means that chloridazon cannot substitute for grass-active herbicides and requires specific tank-mix partners for broad-spectrum weed control.

Grass weed efficacy
Head‑to‑head
Chloridazon: 0% control of Panicum spp.; ethofumesate shows partial efficacy
Dicot‑only activity profile; grass‑active tank‑mix partner required
Field observations in sugar beet; verify under local conditions
Weed Spectrum Selectivity Grass Weeds

Chloridazon + Lenacil Mixture Synergy

In growth chamber studies using an Additive Dose Model as a reference, the binary mixture of chloridazon + lenacil exhibited enhanced phytotoxicity compared to the herbicides applied separately [1]. In contrast, the mixture of metamitron + chloridazon followed the additive model with no enhancement. This indicates that chloridazon can achieve greater-than-expected efficacy when combined with lenacil, a property not shared by all PSII inhibitor combinations.

Mixture synergy
Head‑to‑head
Chloridazon + lenacil: enhanced phytotoxicity; metamitron + chloridazon: additive only
Reported synergy may enable reduced active ingredient rates
Growth chamber assay on oat; confirm in target crop‑weed system
Herbicide Mixtures Synergism Phytotoxicity

Cross-Resistance in Amaranthus retroflexus

A biotype of Amaranthus retroflexus in Italy, first identified in 1999, exhibits confirmed resistance to chloridazon/pyrazon, metamitron, and terbuthylazine, with potential cross-resistance to other Group 5 (PSII Serine 264 Binder) herbicides [1]. This resistance is likely conferred by a target-site mutation (S264G) in the psbA gene [2]. The co-occurrence of resistance to multiple PSII inhibitors implies that substituting one with another in the same HRAC group will not circumvent resistance in this population.

Cross‑resistance
Class‑level
Amaranthus retroflexus biotype resistant to chloridazon, metamitron, terbuthylazine
PSII inhibitor cross‑resistance risk; multi‑mode‑of‑action strategy needed
Target‑site mutation S264G suspected; confirm with molecular diagnostics
Herbicide Resistance PSII Inhibitors Weed Management

Chloridazon: Key Application Scenarios


Reference Standard for Groundwater Metabolites

Chloridazon reference material is essential for developing and validating LC-MS/MS methods to quantify its persistent metabolites DPC and MDPC in environmental water samples. Studies confirm these metabolites remain detectable in groundwater over a decade after application cessation, making them critical long-term markers for contamination assessments [1].

Pre-Emergence Broadleaf Control in Sugar Beet

Chloridazon's confirmed inefficacy against Panicum spp. [2] dictates its use only in fields where grass weeds are absent or managed by separate interventions. Its potency against many annual broadleaf weeds, with specific ED90 data for Portulaca oleracea [3], guides dose calibration for targeted species.

Synergistic Mixtures with Lenacil

Binary mixtures of chloridazon and lenacil produce enhanced phytotoxicity beyond additive expectations [4]. Formulators can exploit this synergy to reduce total active ingredient loading while maintaining weed control efficacy in sugar beet and other labeled crops.

Soil Persistence in Cool Moist Conditions

Chloridazon's extended half-life of 76 days at 10°C and 22% soil moisture, compared to 40 days for metamitron [5], makes it a model compound for studying the environmental fate of PSII inhibitors in temperate climates and for assessing carryover risks to rotational crops.

Application
Selection Property
Validation Focus
Environmental water analysis for chloridazon metabolites
Metabolite‑specific reference standard
LC‑MS/MS method accuracy for DPC and MDPC in groundwater
Pre‑emergence broadleaf weed control in sugar beet
Weed spectrum documentation
Confirm inefficacy on grass weeds; calibrate dose for key broadleaf species
Herbicide mixture development with lenacil
Reported synergistic interaction
Verify enhanced phytotoxicity and rate reduction potential in target crop
Soil persistence and carryover studies in temperate climates
Extended half‑life under cool, moist conditions
Assess rotational crop injury risk using site‑specific dissipation data

Technical Documentation Hub

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41 linked technical documents
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